molecular formula C12H12N2O B13313269 1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13313269
M. Wt: 200.24 g/mol
InChI Key: OMKIKWWEUAKRPV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a dimethylphenyl group at position 1 and an aldehyde group at position 5 of the pyrazole ring

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds or enones. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions. Common reagents for these reactions include halogens and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C12H12N2O/c1-9-3-4-10(2)12(7-9)14-11(8-15)5-6-13-14/h3-8H,1-2H3

InChI Key

OMKIKWWEUAKRPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CC=N2)C=O

Origin of Product

United States

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